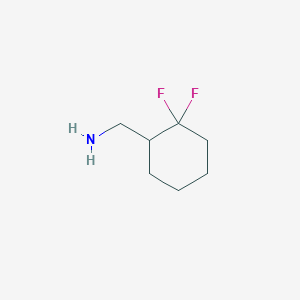

(2,2-Difluorocyclohexyl)methanamine

Description

Significance of Fluorine in Organic Molecules for Advanced Chemical Applications

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical design. numberanalytics.comsoci.org Fluorine's unique properties, stemming from its high electronegativity and small atomic size, can profoundly alter the characteristics of a parent molecule. numberanalytics.comtcichemicals.com It is estimated that approximately 20% of all pharmaceuticals and up to 40% of agrochemicals contain fluorine, highlighting its importance. soci.orgalfa-chemistry.com

The presence of fluorine atoms can significantly enhance the stability of organic compounds. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and chemical stability of fluorinated molecules. numberanalytics.comalfa-chemistry.com This stability is a desirable trait in materials science and for developing robust chemical intermediates. numberanalytics.com

Fluorination also influences several other key molecular properties:

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can affect its behavior in biological systems. numberanalytics.comcymitquimica.com

Conformational Control: Fluorine can alter the preferred three-dimensional shape (conformation) of a molecule. For instance, a fluorine atom often prefers a gauche orientation relative to certain other substituents, which can provide a stabilization energy of over 1 kcal/mol and significantly impact a molecule's biological activity. nih.gov

Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the acid dissociation constant (pKa) of nearby functional groups. This effect typically reduces the basicity of proximal amines and increases the acidity of carboxylic acids. nih.govnih.gov

Protein Stability: The incorporation of extensively fluorinated (fluorous) amino acids has been shown to increase the thermal stability of proteins. nih.gov This is often attributed to the increased hydrophobic surface area that is buried within the protein structure upon folding. nih.gov

The table below summarizes the key effects of fluorine substitution on molecular properties.

| Property | Influence of Fluorine Substitution | Scientific Rationale |

| Chemical Stability | Increased | Strength of the Carbon-Fluorine (C-F) bond. numberanalytics.comalfa-chemistry.com |

| Thermal Stability | Increased | High energy required to break the C-F bond. numberanalytics.comnih.gov |

| Lipophilicity | Generally Increased | Can enhance membrane permeability. numberanalytics.comcymitquimica.com |

| Basicity of Amines | Decreased | Inductive electron-withdrawing effect of fluorine. nih.govnih.gov |

| Acidity of Carboxylic Acids | Increased | Stabilization of the conjugate base by the electronegative fluorine. nih.govnih.gov |

| Molecular Conformation | Altered | Fluorine's preference for specific dihedral angles (gauche effect). nih.gov |

Beyond its impact on molecular properties, fluorine plays a critical role in modulating the reactivity and selectivity of chemical reactions. The high electronegativity of fluorine creates a polarized C-F bond, which can influence the reactivity of adjacent atoms and functional groups. nih.gov

The introduction of fluorine can:

Stabilize Carbocations: An α-fluorine atom can stabilize an adjacent carbocation through the interaction of fluorine's lone-pair electrons with the empty p-orbital of the cationic carbon. rsc.org

Influence Carbanion Stability: While highly electronegative, an α-fluorine atom is less effective at stabilizing an adjacent carbanion compared to chlorine, due to repulsion between the lone pairs of the carbanion and the fluorine atom. rsc.org

Direct Reaction Pathways: The presence and position of fluorine atoms can direct the outcome of a reaction, leading to higher selectivity for a desired product. youtube.com However, the extreme reactivity of some fluorinating agents can sometimes lead to a lack of selectivity. youtube.com

Enhance Binding Affinity: In medicinal chemistry, the strategic placement of fluorine can lead to more potent interactions with biological targets. mdpi.com

Overview of Cyclohexylamine (B46788) Derivatives in Modern Organic Synthesis

Cyclohexylamine, a primary aliphatic amine, and its derivatives are fundamental building blocks in organic synthesis. ohans.comwikipedia.org They serve as crucial intermediates in the production of a wide array of chemicals, including pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors. ohans.comwikipedia.org

The reactivity of the amine group, combined with the conformational properties of the cyclohexane (B81311) ring, makes these compounds highly versatile. ohans.com They readily participate in reactions such as nucleophilic substitution and condensation. ohans.com In the pharmaceutical industry, the cyclohexylamine motif is present in various drugs, including analgesics, antihistamines, and bronchodilators. ohans.comwikipedia.org The synthesis of these derivatives is often achieved through methods like the reduction of cyclohexanone (B45756) or the hydrogenation of aniline. ohans.comrsc.org

Research Landscape of Difluorinated Cyclohexylamines as Key Intermediates

The compound (2,2-Difluorocyclohexyl)methanamine is part of a growing class of difluorinated cycloalkanes being explored as valuable intermediates. Research indicates that these compounds are important for creating novel therapeutic agents. For instance, 2,2-difluorocycloalkylmethylamine structures are cited as key components of lactam analogues that act as allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is a target for treating disorders related to glutamate dysfunction. google.com

A Chinese patent describes a synthetic route for 2,2-difluorocycloalkylmethylamines starting from a cycloalkanone. google.com The general method involves a Mannich reaction, followed by fluorination and a final reduction step to yield the target compound. google.com This suggests an established, scalable pathway for producing these key intermediates.

Studies on related compounds, such as gem-difluorinated cycloalkanes, have systematically evaluated the impact of the CF₂ group on key physicochemical properties relevant to drug discovery. nih.gov This foundational research provides a guide for the rational design of new drugs incorporating fluorinated cycloalkane scaffolds. The hydrochloride salt of This compound is commercially available, indicating its utility in research and development. sigmaaldrich.comlab-chemicals.com

The table below provides chemical data for This compound and its hydrochloride salt.

| Identifier | This compound | This compound hydrochloride |

| Molecular Formula | C₇H₁₃F₂N | C₇H₁₄ClF₂N |

| Molecular Weight | 149.18 g/mol | 185.64 g/mol sigmaaldrich.com |

| CAS Number | Not explicitly found | 1780923-10-5 sigmaaldrich.com |

| Physical Form | Not specified | Powder sigmaaldrich.com |

| IUPAC Name | This compound | This compound;hydrochloride sigmaaldrich.com |

Properties

IUPAC Name |

(2,2-difluorocyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJRGNKZIZLKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluorocyclohexyl Methanamine and Analogous Fluorinated Amines

Foundational Approaches to Fluorinated Amine Synthesis

The construction of fluorinated amines relies on a diverse toolbox of synthetic methods. Key strategies include the direct replacement of a hydroxyl group with fluorine (deoxyfluorination), the addition of fluorine and an amino group across a double bond (fluoroamination), and the reduction of fluorine-containing nitro compounds.

Deoxyfluorination Strategies for C-F Bond Formation

Deoxyfluorination is a fundamental transformation in organofluorine chemistry, enabling the direct conversion of alcohols to the corresponding alkyl fluorides. chemrxiv.org This method is particularly useful for introducing fluorine at specific positions within a molecule. A variety of reagents have been developed for this purpose, each with its own advantages and limitations.

One common approach involves the use of sulfur-based reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues. These reagents react with alcohols to form an intermediate that is then displaced by a fluoride (B91410) ion. While effective, these reagents can be hazardous and require careful handling.

More recently, methodologies utilizing less hazardous reagents have been developed. For instance, pentafluoropyridine (B1199360) (PFP) has been shown to be an effective deoxyfluorination reagent for converting carboxylic acids to acyl fluorides, which can then be used in subsequent reactions. nih.govacs.org This method offers the advantage of using a cheap, commercially available, and stable reagent under mild conditions. nih.govacs.org Another innovative strategy employs copper(II) fluoride (CuF₂) in conjunction with an in-situ-formed O-alkylisourea adduct to achieve the deoxyfluorination of primary and secondary alcohols. chemrxiv.org This approach overcomes the low reactivity often associated with metal fluorides. chemrxiv.org

| Reagent Class | Example(s) | Substrate | Key Features |

| Sulfur-Based | DAST, XtalFluor-E | Alcohols | Widely used, can be hazardous |

| Pyridine-Based | Pentafluoropyridine (PFP) | Carboxylic Acids | Mild conditions, stable reagent nih.govacs.org |

| Metal Fluorides | Copper(II) Fluoride (CuF₂) | Alcohols | Overcomes low reactivity of metal fluorides chemrxiv.org |

Fluoroamination Reactions of Unsaturated Substrates

Fluoroamination reactions provide a direct route to β-fluoroamines by the concomitant addition of a fluorine atom and an amino group across a double or triple bond. These reactions are highly valuable for the synthesis of medicinally relevant building blocks.

Several strategies have been developed to achieve fluoroamination. One method involves the hydrofluorination of aziridines, where an in-situ generated amine-HF reagent opens the aziridine (B145994) ring to yield a β-fluoroamine. organic-chemistry.org This protocol exhibits a broad substrate scope and allows for regio- and diastereoselective ring opening. organic-chemistry.org Another approach utilizes a dianionic phase-transfer catalyst for the asymmetric fluorofunctionalization of γ,γ-disubstituted allylamine (B125299) derivatives, leading to chiral allylic fluorides and fluorinated dihydrooxazines with high enantioselectivity. organic-chemistry.org

Hydrogenation Reduction Protocols for Fluorine-Containing Nitro Compounds

The reduction of nitro compounds is a classic and widely used method for the synthesis of primary amines. This strategy can be readily applied to the preparation of fluorinated amines by starting with a fluorine-containing nitro compound. The selective reduction of the nitro group in the presence of other functional groups is a key advantage of this approach.

A variety of catalytic systems have been employed for the hydrogenation of nitro compounds. nih.govwku.edugoogle.comrasayanjournal.co.in These include traditional heterogeneous catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.com More recently, polymer-bound catalysts and biocatalysts have emerged as effective and often more selective alternatives. nih.govwku.edu For example, a heterogeneous biocatalyst composed of a hydrogenase enzyme immobilized on carbon black has been shown to be highly effective for the chemoselective hydrogenation of nitroarenes to anilines under mild, aqueous conditions. nih.gov This system demonstrates high functional group tolerance and excellent reusability. nih.gov Similarly, mesoporous N-stabilized Co-Zn/C catalysts have shown good activity and selectivity in the transfer hydrogenation of various nitro compounds to their corresponding amines. frontiersin.org

| Catalyst Type | Example(s) | Key Features |

| Noble Metal | Pd/C, Pt/C | Widely used, effective google.com |

| Polymer-Bound | Palladium on polystyrene | Offers advantages over classical catalysts wku.edu |

| Biocatalyst | Hydrogenase on carbon black | Mild, aqueous conditions, high selectivity nih.gov |

| Mixed Metal | N-stabilized Co-Zn/C | Good activity and selectivity frontiersin.org |

Targeted Synthesis of the (2,2-Difluorocyclohexyl)methanamine Scaffold

The synthesis of this compound requires a multi-step approach that first establishes the 2,2-difluorocyclohexyl core, followed by the introduction of the aminomethyl group.

General Synthetic Pathways to 2,2-Difluorocyclohexyl Derivatives

The synthesis of 2,2-difluorocyclohexyl derivatives typically begins with a suitable cyclohexanone (B45756) precursor. The geminal difluoro group can be introduced via several methods. One common approach is the reaction of a ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other similar reagents.

Once the 2,2-difluorocyclohexanone (B2738562) is obtained, the carbon framework can be extended to introduce the necessary functional group for conversion to an amine. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction can be used to introduce a cyanomethylene group, which can then be reduced to the aminomethyl group. Alternatively, the ketone can be converted to an oxime, which is then reduced to the corresponding amine.

Strategies for the Stereocontrolled Introduction of Fluorine onto the Cyclohexane (B81311) Ring

The conformation of the cyclohexane ring plays a crucial role in directing the stereochemical outcome of reactions. msu.edulibretexts.org Cyclohexane exists predominantly in a chair conformation, which minimizes angle and torsional strain. msu.edulibretexts.org Substituents on the ring can occupy either axial or equatorial positions, and the interconversion between the two chair forms (ring flipping) leads to an equilibrium between these conformers. youtube.comyoutube.com

The stereocontrolled introduction of fluorine onto a cyclohexane ring often relies on exploiting the steric and electronic differences between the axial and equatorial positions. For instance, in nucleophilic fluorination reactions, the incoming fluoride ion will typically attack from the less sterically hindered face of the molecule. The choice of fluorinating reagent and reaction conditions can also influence the stereoselectivity of the fluorination. For substituents already present on the ring, their preference for the equatorial position can be used to control the facial selectivity of an incoming reagent. msu.edu

Formation of the Methanamine Moiety via Nucleophilic Substitution or Reductive Amination

Two primary retrosynthetic disconnections for the formation of the methanamine group in compounds like this compound involve nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This classical approach involves the reaction of a suitable electrophile, such as a (2,2-difluorocyclohexyl)methyl halide, with a nitrogen-based nucleophile like ammonia (B1221849). studymind.co.uklibretexts.org The reaction proceeds via an S(_N)2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the halide leaving group. studymind.co.ukchemguide.co.uk While straightforward, this method can suffer from a lack of selectivity, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the newly formed amine being a good nucleophile itself. studymind.co.ukchemguide.co.uksavemyexams.com To favor the formation of the primary amine, a large excess of the ammonia nucleophile is often employed. studymind.co.ukchemguide.co.uk

Reductive Amination: A more controlled and often preferred method for synthesizing substituted amines is reductive amination. acsgcipr.orgmasterorganicchemistry.com This process involves the initial reaction of a ketone or aldehyde, in this case, 2,2-difluorocyclohexanecarbaldehyde, with an amine to form an imine or iminium ion intermediate. acsgcipr.orgmasterorganicchemistry.com This intermediate is then reduced in situ to the desired amine. acsgcipr.org A key advantage of this method is the avoidance of over-alkylation that can plague nucleophilic substitution reactions. masterorganicchemistry.com A variety of reducing agents can be employed, with borohydride (B1222165) reagents like sodium borohydride (NaBH(_4)), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)), and sodium cyanoborohydride (NaBH(_3)CN) being common choices. acsgcipr.orgmasterorganicchemistry.com The selection of the reducing agent is crucial for the success of the reaction, as some can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

The following table summarizes key aspects of these two methods:

| Feature | Nucleophilic Substitution | Reductive Amination |

| Starting Materials | (2,2-difluorocyclohexyl)methyl halide + Ammonia | 2,2-difluorocyclohexanecarbaldehyde + Amine |

| Key Intermediate | Transition State | Imine/Iminium Ion |

| Advantages | Simple, uses readily available reagents | High selectivity, avoids over-alkylation |

| Disadvantages | Can lead to a mixture of products | May require specific and selective reducing agents |

Advanced and Stereoselective Synthesis of Fluorinated Cyclohexylamines

The synthesis of fluorinated cyclohexylamines with specific stereochemistry presents a significant challenge. Advanced methodologies, including the use of chiral catalysts and diastereoselective approaches, have been developed to address this.

Chiral Catalyst Applications in Asymmetric Fluorinated Amine Synthesis

The use of chiral catalysts is a powerful strategy for achieving enantioselective synthesis of fluorinated amines. nih.govresearchgate.netacs.org These catalysts can create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction.

One notable approach involves the asymmetric hydrogenation of fluorinated imines using chiral manganese catalysts. acs.org This method has been shown to produce high-value chiral fluorinated amines with excellent enantioselectivities and yields under mild conditions. acs.org For instance, the hydrogenation of α-trifluoromethylimines using a chiral P,N,N ligand-manganese complex has yielded the corresponding amines with up to 98% enantiomeric excess (ee). acs.org

Chiral primary amine catalysis has also been employed in the asymmetric fluorination of α-branched aldehydes. acs.org Interestingly, by simply changing the fluorinating reagent, it is possible to switch the enantioselectivity and obtain either enantiomer of the product using the same chiral amine catalyst. acs.org This reagent-controlled enantioselectivity offers a flexible approach to accessing specific stereoisomers. acs.org

Hydrogen bonding-based organocatalysts, such as chiral (thio)urea and squaramide derivatives, have also emerged as effective promoters for asymmetric fluorination reactions. researchgate.net These catalysts can activate the fluorinating agent and control the facial selectivity of the fluorine transfer. researchgate.net

The table below highlights some examples of chiral catalysts and their applications in asymmetric fluorinated amine synthesis:

| Catalyst Type | Application | Key Features |

| Chiral Manganese Complexes | Asymmetric hydrogenation of fluorinated imines | High yields and enantioselectivities. acs.org |

| Chiral Primary Amines | Asymmetric fluorination of α-branched aldehydes | Reagent-controlled enantioselectivity switch. acs.org |

| Chiral (Thio)urea Derivatives | Asymmetric fluorination | Hydrogen-bonding based catalysis. researchgate.net |

| Chiral Squaramides | Asymmetric fluorination | Effective for various substrates. researchgate.net |

Diastereoselective and Enantioselective Methodologies for Difluorocyclohexyl Systems

Achieving both diastereoselectivity and enantioselectivity in the synthesis of difluorocyclohexyl systems requires sophisticated strategies. semanticscholar.orgmdpi.comnih.govnih.gov The stereocontrolled construction of molecules with multiple contiguous stereogenic centers, especially those containing fluorine, is a significant synthetic challenge. semanticscholar.orgmdpi.comresearchgate.netnih.gov

One approach involves the asymmetric elaboration of fluorinated substrates. semanticscholar.orgmdpi.comnih.gov For example, the diastereoselective synthesis of boryl-substituted vinylcyclopropanes has been achieved through the deborylative cyclization of geminal diboron (B99234) compounds, demonstrating broad functional group tolerance. nih.gov

The electrophilic fluorination of chiral enamides offers another pathway to α-fluorinated imides with high π-facial and regioselectivity. nih.gov The reaction proceeds through a β-fluoro-iminium cationic intermediate that can be trapped, leading to optically enriched α-fluoro-ketones. nih.gov The stereochemical outcome is influenced by the conformation of the chiral enamide. nih.gov

Furthermore, the synthesis of chiral gem-difluorinated spiro-heterocyclic compounds has been accomplished through chiral phosphoric acid (CPA)-catalyzed asymmetric enantioselective cyclization reactions. nih.gov This method provides access to complex structures with excellent enantioselectivities. nih.gov

Site-Selective C(sp³)–H Fluorination Approaches

Direct and selective fluorination of C(sp³)–H bonds is a highly desirable transformation as it allows for the late-stage introduction of fluorine into complex molecules. rsc.org

One strategy involves the use of a tungstate (B81510) photocatalyst to achieve site-selective C(sp³)–H functionalization of fluorinated alkanes, driven by polar effects. researchgate.net This method avoids the functionalization of C-H bonds that are alpha to the existing fluorine substituents. researchgate.net Another approach utilizes visible light and a merger of N-F fluorinating reagents and silane (B1218182) for the site-selective C–H fluorination of heteroarenes under metal-free and photocatalyst-free conditions. bohrium.com

The use of transient directing groups has emerged as a powerful strategy for directing C–H activation to specific sites. nih.govnih.govresearchgate.netdicp.ac.cn These groups reversibly bind to the substrate, position a metal catalyst for a specific C–H bond cleavage, and then dissociate, avoiding the need for separate installation and removal steps. researchgate.net

For example, amino acids can serve as transient directing groups for the palladium-catalyzed arylation of aldehydes and ketones at β- or γ-positions. nih.gov The amino acid reversibly forms an imine with the carbonyl substrate, and the carboxylate group then directs the C–H activation. nih.gov The use of chiral amino acids can even lead to enantioselective C–H activation. nih.gov

In the context of free amines, 2-hydroxynicotinaldehyde (B1277654) has been used as a transient directing group for the palladium-catalyzed γ-C(sp³)–H fluorination of a wide range of cyclohexyl and linear aliphatic amines. nih.gov This methodology allows for selective fluorination at both γ-methyl and methylene (B1212753) positions. nih.gov

The following table summarizes the key features of these site-selective fluorination approaches:

| Approach | Key Feature | Example |

| Photocatalytic Fluorination | Driven by polar effects or visible light activation | Tungstate photocatalyst for fluorinated alkanes. researchgate.net |

| Transient Directing Groups | Reversible directing group for site-selective C-H activation | Amino acids for ketones/aldehydes nih.gov; 2-hydroxynicotinaldehyde for free amines nih.gov. |

Mechanistic Investigations of Relevant Fluorination Reactions

Understanding the mechanisms of fluorination reactions is crucial for optimizing existing methods and developing new ones. The two primary mechanisms are electrophilic and nucleophilic fluorination. numberanalytics.com

Electrophilic Fluorination: This process involves the transfer of a fluorine atom from an electrophilic fluorinating agent (often containing an N-F bond) to a nucleophilic substrate. numberanalytics.comwikipedia.org The exact mechanism can be controversial, with possibilities including an S(_N)2-type pathway or a single-electron transfer (SET) process. wikipedia.orgnih.gov Factors influencing the outcome include the substrate structure, reaction conditions, and the choice of fluorinating agent. numberanalytics.com Reagents like Selectfluor are commonly used and their reactivity can be tuned by the counteranion. wikipedia.org

Nucleophilic Fluorination: This typically involves an S(_N)2 reaction where a fluoride ion displaces a leaving group on the substrate. numberanalytics.com This is a common method for synthesizing aliphatic fluorides. youtube.com

Mechanistic studies on palladium-catalyzed fluorination have proposed a Pd(II)/Pd(IV) catalytic cycle. nih.gov For instance, in the γ-C(sp³)–H fluorination of free amines using a transient directing group, computational studies suggest that the oxidative addition step is likely the turnover-determining step. nih.gov In some Pd(IV)-mediated fluorinations, a SET/fluoride transfer/SET mechanism has been proposed. nih.gov

Exploration of Radical Pathways in C–H Fluorination

Radical C-H fluorination represents a powerful and direct method for installing fluorine atoms into organic molecules, bypassing the need for pre-functionalized substrates. sciengine.com These reactions often employ electrophilic N-F reagents, such as Selectfluor, and can be initiated by various means, including photoredox catalysis or transition metals. sciengine.comresearchgate.net

The regioselectivity of radical C-H fluorination is typically governed by the inherent properties of the C-H bonds, with a preference for weaker bonds like those at benzylic or tertiary positions. sciengine.com In the context of synthesizing fluorinated amines, these methods can be applied to precursors containing susceptible C-H bonds. For instance, a silver(I) catalyst in conjunction with Selectfluor can facilitate the decarboxylative fluorination of alkyl carboxylic acids, a process that proceeds via alkyl radical intermediates. researchgate.net

A proposed mechanism for many of these transformations involves the generation of a radical species from the substrate, which is then trapped by the fluorine source. sciengine.com For example, in a silver-catalyzed reaction, an N-oxy radical can abstract a hydrogen atom from an alkyl group, and the resulting alkyl radical is then fluorinated by Selectfluor. sciengine.com The efficiency of such reactions can be influenced by additives; for example, protodefluorinated Selectfluor has been shown to act as a promoter, enhancing the efficiency of various radical fluorinations by altering the aggregation state of the Selectfluor reagent. uni-regensburg.de

Table 1: Examples of Radical C–H Fluorination Strategies

| Catalyst/Initiator | Fluorine Source | Substrate Type | Key Mechanistic Step | Ref. |

| Silver(I) | Selectfluor | Alkyl Carboxylic Acids | Decarboxylative generation of alkyl radical | researchgate.net |

| Photocatalyst (e.g., Ru(bpy)₃Cl₂) | Selectfluor | 2-Aryloxyacetic acids | Photoredox-mediated decarboxylation | sciengine.com |

| Iron(II) | Selectfluor | Benzylic C-H bonds | Generation of benzylic radical | sciengine.com |

Analysis of Catalytic Cycles Involving Oxidative Addition and Reductive Elimination

Catalytic cycles based on oxidative addition and reductive elimination are fundamental to many cross-coupling reactions, including those that form C-F bonds. These processes typically involve a transition metal catalyst, such as palladium or rhodium, that cycles between different oxidation states. libretexts.orgyoutube.com

Oxidative addition is the initial step where a substrate, such as an aryl halide, adds to the metal center, increasing the metal's oxidation state and coordination number. libretexts.orgyoutube.com This is followed by a step such as transmetalation or ligand exchange. The final step is reductive elimination, where a new bond is formed between two ligands, and they are expelled from the metal center, which returns to its initial lower oxidation state, thus completing the catalytic cycle. libretexts.orgyoutube.com

While direct C-F bond formation through reductive elimination from a metal-fluoride complex can be challenging, strategies have been developed to facilitate this. For instance, palladium-catalyzed aromatic C-H fluorination has been achieved using mild electrophilic fluorinating reagents. nih.gov This reaction proceeds through a catalytically generated reactive transition-metal-fluoride electrophile, which then fluorinates the arene without the formation of a traditional organometallic intermediate. nih.gov In other systems, such as with rhodium catalysts, nucleophilic fluorination of acyl chlorides to acyl fluorides has been demonstrated, showcasing the versatility of these catalytic cycles. acs.org

The thermodynamics of oxidative addition and reductive elimination are crucial; electron-rich metal centers in low oxidation states generally favor oxidative addition, while electron-poor metals in higher oxidation states favor reductive elimination. libretexts.orgyoutube.com

Table 2: Key Steps in a Generic Catalytic Cycle for C-F Bond Formation

| Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | The substrate (e.g., R-X) adds to the metal center (M). | Increases (e.g., M(0) to M(II)) |

| Ligand Exchange/Transmetalation | A fluoride source replaces another ligand on the metal center. | No change |

| Reductive Elimination | The R group and the fluoride ligand couple and are eliminated from the metal, forming the R-F bond. | Decreases (e.g., M(II) to M(0)) |

Studies on Single-Electron Oxidation and Fluorine-Abstraction Processes

Single-electron transfer (SET) represents another important mechanistic pathway for the synthesis of fluorinated amines. The single-electron oxidation of an amine generates a radical cation, which can then undergo further reactions, such as C-H abstraction, to produce an α-amino radical. nih.govnih.gov This radical intermediate can then be trapped by a fluorine source.

Electrochemical methods have proven effective in controlling the one- or two-electron oxidation of amines. nih.gov By adjusting parameters such as the applied current or frequency, it is possible to selectively generate the desired radical intermediate over the corresponding iminium cation, which results from a two-electron oxidation. nih.gov

In the context of cyclic amines, deconstructive fluorination strategies have been developed that rely on SET processes. For example, the reaction of an N-acylated cyclic amine with silver(I) salts and Selectfluor is proposed to proceed through the single-electron oxidation of the amine by a Ag(II) species, which is generated in situ. nih.gov This leads to the formation of an iminium ion, which, after trapping with water to form a hemiaminal, can undergo C-C bond cleavage and subsequent fluorination. nih.gov

Fluorine-abstraction processes are also key. In many radical fluorination reactions, an alkyl radical abstracts a fluorine atom from an electrophilic fluorine source like N-fluorosulfonimide (NFSI) or Selectfluor. sciengine.com The stability and reactivity of the resulting radical and the nature of the fluorine donor are critical factors in the success of these transformations.

Table 3: Comparison of Electron Transfer Pathways in Amine Functionalization

| Pathway | Initial Step | Key Intermediate | Subsequent Reaction | Ref. |

| Single-Electron Oxidation | Amine is oxidized by one electron. | Amine radical cation | C-H abstraction to form α-amino radical | nih.govnih.gov |

| Two-Electron Oxidation | Amine is oxidized by two electrons. | Iminium cation | Trapping by a nucleophile | nih.gov |

Reactivity and Chemical Transformations of 2,2 Difluorocyclohexyl Methanamine

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group is a key site for chemical modifications, readily participating in reactions that form new carbon-nitrogen bonds. This allows for the straightforward introduction of a wide variety of substituents, making it a cornerstone of the compound's utility in synthesis.

The primary amine of (2,2-difluorocyclohexyl)methanamine exhibits typical nucleophilic behavior, readily reacting with acylating and alkylating agents. Amidation, the reaction with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides), is a common strategy to introduce amide functionalities. These reactions are often facilitated by coupling agents or carried out under basic conditions to yield stable amide products. The general scheme for amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Alkylation reactions, involving the reaction with alkyl halides or other electrophilic alkylating agents, provide a means to introduce alkyl groups onto the nitrogen atom. These reactions can proceed sequentially to yield secondary and tertiary amines, depending on the stoichiometry and reaction conditions employed.

| Reaction Type | Reagent Class | Product Functional Group |

| Amidation | Carboxylic Acid Derivatives | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

This table provides a generalized overview of the primary amine functionalization.

The primary amine of this compound is a versatile handle for the construction of both linear and heterocyclic structures. For instance, reaction with α,β-unsaturated aldehydes can lead to the formation of various heterocyclic systems. mu-varna.bg The synthesis of such derivatives is a cornerstone of medicinal chemistry, where the introduction of specific ring systems can significantly impact the biological activity of a molecule. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of primary amines allows for the prediction of its participation in such transformations. scribd.comwiley-vch.deslideshare.net

Linear derivatives can be synthesized through reactions such as reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent to form a new secondary or tertiary amine. This method is highly effective for creating a diverse array of substituted amine products.

Reactions Involving the Geminal Difluorinated Cyclohexane (B81311) Ring

The presence of two fluorine atoms on the same carbon atom of the cyclohexane ring significantly influences its chemical properties. These fluorine atoms exert a strong electron-withdrawing inductive effect, which can impact the reactivity of adjacent functional groups and the ring itself.

The geminal difluoro group can influence the acidity of neighboring C-H bonds and affect the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement for cyclohexane, and the presence of substituents can be further stabilized in equatorial positions to minimize steric hindrance. nih.govacs.orglibretexts.orgfiveable.meyoutube.com The bulky and electron-withdrawing nature of the difluoromethylamine substituent will have a defined conformational preference. The electron-withdrawing nature of the fluorine atoms can also decrease the nucleophilicity of the primary amine to some extent, a factor that needs to be considered in its synthetic applications. cymitquimica.com

While specific ring transformations or rearrangements of this compound are not widely reported, the presence of the gem-difluoro group could potentially facilitate such reactions under specific conditions. For example, under strongly basic or acidic conditions, or in the presence of certain catalysts, rearrangements of the carbocyclic skeleton could be envisioned. However, the stability of the C-F bond generally requires harsh conditions to induce such transformations.

Role as a Versatile Synthetic Building Block

This compound is recognized as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. google.com Its utility stems from the combination of a reactive primary amine handle for diverse functionalization and the presence of the difluorinated cyclohexane motif, which can impart desirable properties such as increased metabolic stability and lipophilicity to the final products. cymitquimica.com The synthesis of this compound can be achieved from cyclohexanone (B45756) through a multi-step process involving a Mannich reaction, fluorination, and subsequent reduction. google.com

Precursor in the Construction of Complex Organic Architectures

The primary amine functionality and the difluorinated cyclic scaffold of this compound make it a versatile precursor for the construction of more complex organic molecules. The amine group serves as a nucleophilic handle, allowing for a variety of chemical transformations. These include, but are not limited to, acylation, alkylation, arylation, and sulfonylation reactions to form a diverse range of amides, secondary and tertiary amines, and sulfonamides, respectively.

The reactivity of this compound as a building block is highlighted by its commercial availability from various suppliers, indicating its utility in synthetic chemistry research and development.

Table 1: Chemical Transformations of the Amine Group in this compound

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Benzyl bromide | Secondary Amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine |

| Sulfonylation | Tosyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Urea |

Utilization in Medicinal Chemistry Programs (as a synthetic component)

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclohexyl motif present in this compound is therefore of considerable interest to medicinal chemists. The presence of the CF₂ group can block sites of metabolism, leading to an increased half-life of a drug molecule.

As a synthetic component, this compound can be used to introduce this desirable fluorinated scaffold into a wide array of potential therapeutic agents. The primary amine allows for its straightforward conjugation to various pharmacophores or core structures of biologically active compounds. For instance, it can be used to synthesize novel amides, ureas, or sulfonamides that are analogs of existing drugs or new chemical entities for a range of therapeutic targets.

While specific, publicly disclosed medicinal chemistry programs extensively detailing the use of this compound are not readily found, its availability in the catalogs of chemical suppliers that specialize in building blocks for drug discovery underscores its potential application in this field. Chemical suppliers like Biosynth and Sigma-Aldrich list this compound, often as the hydrochloride salt, for research purposes. sigmaaldrich.combiosynth.com

Table 2: Potential Applications of this compound Derivatives in Medicinal Chemistry

| Derivative Type | Potential Therapeutic Area | Rationale |

| Amides | Oncology, Infectious Diseases | Introduction of a metabolically stable, lipophilic group. |

| Ureas | CNS Disorders, Inflammation | Potential for hydrogen bonding interactions with biological targets. |

| Sulfonamides | Antibacterials, Diuretics | Established pharmacophore with enhanced properties from the fluoro-group. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For (2,2-Difluorocyclohexyl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the distinct proton environments in the molecule. The cyclohexane (B81311) ring protons, being diastereotopic due to the chiral center at C1, would present as complex, overlapping multiplets in the aliphatic region, typically between δ 1.2 and 2.2 ppm.

The proton at the C1 position (CH-CH₂NH₂) is adjacent to the aminomethyl group and would likely appear as a distinct multiplet, shifted slightly downfield due to the influence of the adjacent nitrogen. The two protons of the aminomethyl group (-CH₂NH₂) are also diastereotopic and would be expected to appear as two separate multiplets, further split by the adjacent C1 proton. The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found in the δ 1.0-3.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclohexyl (CH₂) | 1.2 - 2.2 | Multiplet (m) |

| C1-H | 1.8 - 2.5 | Multiplet (m) |

| CH ₂-NH₂ | 2.5 - 3.0 | Multiplet (m) |

Carbon (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The most downfield signal would be for the C2 carbon, which is directly bonded to two highly electronegative fluorine atoms; its chemical shift would be significantly higher than the other carbons and would appear as a triplet due to carbon-fluorine coupling (¹J-CF). docbrown.info The carbon atom attached to the nitrogen (C1) and the aminomethyl carbon (-CH₂NH₂) would appear in the mid-field region, typically between δ 40-60 ppm. rsc.org The remaining four cyclohexyl carbons would be found in the upfield aliphatic region (δ 20-40 ppm). biosynth.com

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 (CF₂) | 115 - 125 | Expected to be a triplet due to ¹J-CF coupling |

| C1 | 45 - 55 | |

| -C H₂NH₂ | 40 - 50 | |

| C3, C6 | 30 - 40 |

Fluorine (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal would likely appear as a multiplet due to geminal coupling with the protons on the adjacent C1 and C3 carbons. The chemical shift for aliphatic gem-difluoro groups typically falls within the range of δ -90 to -120 ppm relative to a CFCl₃ standard. docbrown.info

Advanced 2D NMR Techniques and Solid-State NMR Applications

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. uni.lu

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, helping to trace the connectivity of the protons throughout the cyclohexane ring and the aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons, which would be crucial for confirming the placement of the aminomethyl group at C1 and the difluoro group at C2.

While less common for small molecules, solid-state NMR could be employed to study the compound in its crystalline form, providing insights into intermolecular interactions and conformational preferences in the solid state.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The nominal molecular weight of this compound (C₇H₁₃F₂N) is approximately 149.10 Da. libretexts.org In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 149.

The fragmentation pattern is dictated by the structure, with the most common cleavage occurring alpha to the amine group. caltech.edu This would result in the loss of the aminomethyl group or cleavage of the C1-C6 bond within the ring. Key expected fragments include:

m/z 120 : Loss of the ethylamine (B1201723) fragment (-CH₂NH₃).

m/z 30 : The [CH₂NH₂]⁺ fragment, which is often a prominent peak for primary amines.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. libretexts.org

Table 3: Predicted Mass Spectrometry Adducts and Collision Cross Sections

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.10889 | 129.5 |

| [M+Na]⁺ | 172.09083 | 135.7 |

| [M-H]⁻ | 148.09433 | 129.7 |

| [M]⁺ | 149.10106 | 120.9 |

Data sourced from predicted values. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. docbrown.info The IR spectrum of this compound would be characterized by several key absorption bands.

The primary amine group (-NH₂) would give rise to a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching. An N-H bending vibration (scissoring) would also be expected around 1590-1650 cm⁻¹. The C-H stretching vibrations from the aliphatic ring and methylene (B1212753) group would appear as strong, sharp peaks in the 2850-2960 cm⁻¹ region. Finally, the C-F bonds would produce strong, characteristic stretching absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Amine (N-H) | Bend (scissoring) | 1590 - 1650 | Medium-Variable |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Tetramethylsilane |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact atomic coordinates, from which it is possible to derive accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry.

Although a specific crystal structure for this compound has not been publicly deposited in the Cambridge Structural Database (CCDC), the principles of the technique and the expected structural features can be discussed. manchester.ac.ukuiowa.educam.ac.uk The process would involve growing a single, high-quality crystal of the compound (or a salt thereof, such as the hydrochloride) and exposing it to a focused beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic structure is solved. nih.gov

For this compound, X-ray analysis would be expected to confirm:

Conformation: The cyclohexane ring would almost certainly adopt a chair conformation, as this is the most stable arrangement for six-membered aliphatic rings.

Substituent Positions: The analysis would show the precise orientation of the substituents on the cyclohexane ring. The aminomethyl group (-CH₂NH₂) would likely occupy an equatorial position to minimize steric hindrance. The two fluorine atoms are fixed in a geminal arrangement on the same carbon atom.

Bond Parameters: The study would provide definitive measurements of all bond lengths and angles. The introduction of two fluorine atoms on the same carbon is known to influence local geometry. For instance, studies on related gem-difluoro compounds like gemcitabine (B846) have shown that the F-C-F angle and the C-F bond lengths are key structural parameters. nih.gov

Table 1: Expected Crystallographic Bond Parameters for this compound

| Bond/Angle | Expected Value Range | Structural Significance |

| C-F Bond Length | 1.34 - 1.38 Å | Reflects the high electronegativity of fluorine. |

| F-C-F Bond Angle | 104° - 108° | Typically compressed relative to an ideal tetrahedral angle. |

| C-C Bond Length | 1.52 - 1.54 Å | Standard for sp³-sp³ carbon bonds in a cyclohexane ring. |

| C-N Bond Length | 1.46 - 1.49 Å | Typical for an aliphatic amine. |

| C-C-C Ring Angle | 109° - 112° | Consistent with a chair conformation. |

This data is foundational for understanding the molecule's steric profile and its potential interactions in a biological or chemical context.

Computational Chemistry and Theoretical Studies of 2,2 Difluorocyclohexyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for defining the electronic and energetic landscape of (2,2-Difluorocyclohexyl)methanamine. These methods allow for the quantification of molecular properties that govern the compound's stability and chemical behavior.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net For molecules like this compound, DFT can be used to model potential reaction pathways, such as nucleophilic substitutions or eliminations. These calculations help identify intermediates and transition states, providing a step-by-step map of the reaction. For example, DFT studies on related fluorinated compounds have successfully elucidated the mechanisms of cycloaddition reactions and the influence of fluorine on radical-mediated processes. researchgate.netacs.org The choice of the functional and basis set in DFT calculations is critical for obtaining results that accurately reflect experimental reality. researchgate.net

Analysis of Transition State Structures and Reaction Path Energetics

A key application of computational chemistry is the characterization of transition state structures, which are the high-energy points along a reaction coordinate. researchgate.net By locating these structures for reactions involving this compound, researchers can calculate activation energies. This information is crucial for predicting reaction rates and understanding kinetic versus thermodynamic control. For instance, studies on the partial oxidation of cyclohexane (B81311) have used DFT to probe the energetics of major reaction channels by identifying stable reactants, products, and transition-state intermediates. researchgate.net Similarly, analysis of transition states in fluorinated systems has been used to explain the regioselectivity of ring-opening reactions and the feasibility of C–F bond formation. acs.orgacs.org

Conformational Analysis of the Difluorocyclohexyl Moiety

The three-dimensional shape of this compound, dictated by the conformational preferences of its difluorocyclohexyl ring, is a critical factor in its reactivity.

Theoretical Studies of Preferred Conformational Isomers

Theoretical methods are vital for determining the relative energies of the possible conformational isomers of this compound. nih.gov Computational analysis can predict the most stable arrangement of the molecule, considering both the chair and boat forms of the cyclohexane ring and the rotational position of the aminomethyl group. Such studies on fluorinated macrocycles have successfully used quantum mechanics (QM) to fit calculated conformations to experimental NMR data, identifying major and minor conformers and quantifying their population ratios. diva-portal.org For this compound, these calculations would reveal the energetic penalty of placing the aminomethyl group in an axial versus an equatorial position and how the gem-difluoro group modulates this preference.

Below is an illustrative data table representing the kind of results obtained from theoretical conformational analysis.

| Conformer Attribute | Equatorial CH₂NH₂ | Axial CH₂NH₂ |

| Ring Conformation | Chair | Chair |

| Calculated Relative Energy (kcal/mol) | 0.00 | 2.15 |

| Predicted Population at 298 K (%) | 97.1 | 2.9 |

| Key Dihedral Angle (F-C2-C1-C6) | 60.5° | 61.2° |

| Note: This data is hypothetical and serves to illustrate the output of computational conformational studies. |

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes

A primary goal of applying computational chemistry to this compound is to predict its behavior in chemical reactions.

By analyzing the molecule's computed properties, such as its electrostatic potential surface and frontier molecular orbitals, researchers can forecast its reactivity and selectivity. For example, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack. The presence of fluorine atoms is known to influence the physicochemical properties of molecules, including the pKa of nearby functional groups, which in turn affects reactivity. activate-scientific.com Computational studies on the fluorination of functionalized cycloalkanes have shown that the stereochemical arrangement of functional groups deeply influences the selectivity of transformations, a factor that can be modeled and predicted. nih.gov Furthermore, theoretical models can be used to anticipate the stereochemical outcome of reactions by calculating the energies of transition states leading to different stereoisomeric products, guiding the synthesis of specific isomers.

The following table conceptualizes how computational predictions might be summarized for this compound.

| Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity | Controlling Factors |

| N-Alkylation | High (at Nitrogen) | Not Applicable | Steric hindrance from the ring |

| C-H Activation | Moderate (depends on catalyst) | Dependent on catalyst approach | Orbital energies, bond dissociation energies |

| Ring Functionalization | Low | Low | High stability of C-F bonds |

| Note: This table presents a conceptual framework for the predictive application of computational chemistry. |

Computational Design of Novel Synthetic Routes and Reagents

The synthesis of specifically substituted cycloalkanes, such as this compound, often presents significant challenges, including the control of stereochemistry. Computational chemistry offers powerful tools to address these challenges by designing and refining synthetic routes before their experimental implementation.

Modern computational synthesis design often employs a forward-synthesis approach, where algorithms map out extensive reaction networks starting from available materials to identify viable pathways to a target molecule. icm.edu.plicm.edu.pl These algorithms draw upon vast knowledge bases of chemical reactions, including those that are less common or involve complex bond-breaking and-forming sequences. icm.edu.plicm.edu.pl For a target like this compound, a computational approach could retrospectively analyze potential disconnections or prospectively identify efficient routes from simple precursors.

One of the key challenges in synthesizing fluorinated compounds is the introduction of the fluorine atoms at a specific position. Late-stage fluorination is often difficult and can lead to undesired side products. uea.ac.uk Computational methods, such as Density Functional Theory (DFT), can be employed to predict the feasibility and selectivity of different fluorination strategies. nih.gov For instance, DFT calculations can model the transition states and reaction energies for various fluorinating agents, helping to identify the most promising reagents and reaction conditions.

The table below illustrates a conceptual computational workflow for designing a synthetic route to this compound.

| Step | Computational Method | Objective | Potential Outcome |

| 1 | Retrosynthetic Analysis Software | Identify potential synthetic disconnections | Propose key intermediates and precursor molecules. |

| 2 | Quantum Mechanics (DFT) | Model reaction mechanisms and energetics for fluorination steps | Predict feasibility and regioselectivity of fluorination; identify optimal fluorinating agents. nih.gov |

| 3 | Molecular Mechanics/Dynamics | Analyze conformational preferences of intermediates | Ensure stereochemical control throughout the synthetic sequence. |

| 4 | Forward-Synthesis Algorithm | Explore alternative pathways from available starting materials | Discover novel, more efficient, or cost-effective synthetic routes. icm.edu.pl |

Furthermore, computational studies can guide the development of novel reagents. For example, research on the synthesis of difluoroglycine derivatives was guided by computational predictions, leading to the discovery of a new reagent capable of generating difluorocarbene at 0 °C. nih.gov A similar approach could be envisioned for developing reagents tailored for the efficient synthesis of the 2,2-difluorocyclohexyl moiety.

In Silico Assessment of Chemical Space and Derivatives

Once a core scaffold like this compound is accessible, computational methods are invaluable for exploring its chemical space and designing derivatives with optimized properties for various applications, such as drug discovery.

In silico screening allows for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to traditional high-throughput screening. nih.gov Starting with the this compound core, a virtual library can be generated by computationally adding a variety of substituents to the primary amine or the cyclohexane ring. nih.govdrugdesign.orgresearchgate.net

The properties of these virtual derivatives can then be predicted using a range of computational tools. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of the derivatives. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compounds with a specific biological target, such as a protein receptor or enzyme. nih.gov

The table below outlines some of the key in silico methods that can be applied to assess the derivatives of this compound.

| Computational Method | Property Assessed | Application in Derivative Design |

| Molecular Docking | Binding affinity and mode to a biological target | Identify derivatives with high predicted potency and selectivity. nih.gov |

| QSAR | Predicted biological activity | Prioritize derivatives for synthesis and experimental testing. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Filter out derivatives with predicted poor pharmacokinetic profiles or toxicity. |

| pKa Calculation | Basicity of the amine group | Understand how different substituents affect the ionization state of the molecule. researchgate.net |

| LogP/LogD Calculation | Lipophilicity | Optimize the balance between solubility and membrane permeability. researchgate.net |

The gem-difluoro group on the cyclohexane ring is known to influence the pKa of adjacent functional groups through its strong inductive effect. researchgate.net Computational pKa prediction can precisely quantify this effect for various derivatives, which is crucial for understanding their behavior in a biological environment. Moreover, the fluorine atoms can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate. uea.ac.uk In silico metabolic stability predictions can help to identify derivatives where this effect is maximized.

By integrating these computational approaches, researchers can navigate the vast chemical space of this compound derivatives in a targeted and efficient manner, significantly accelerating the discovery of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,2-Difluorocyclohexyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multistep protocols involving difluorocyclohexane precursors. For example, a 75% yield was achieved using a spirocyclic α-proline intermediate (e.g., 1-(2,2-dimethoxyethyl)-4,4-difluorocyclohexane-1-carbonitrile) followed by reductive amination under controlled pH and temperature . Key factors include:

- Catalyst : Acid/base catalysts (e.g., LiF) for imine formation.

- Reduction : Sodium borohydride or hydrogenation for amine generation.

- Purification : Column chromatography to isolate enantiopure forms.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- NMR : H and C NMR (e.g., δ = 4.67 ppm for methoxy groups, = 25 Hz for difluorine coupling) .

- GC-MS : Fragmentation patterns (e.g., [M-OCH] at m/z 202.0) confirm molecular stability .

- Elemental Analysis : Validates purity (e.g., C: 56.64%, H: 7.35% vs. observed C: 56.84%, H: 7.56%) .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

- Methodological Answer :

- Stability : Hydroscopic; store under inert gas (N/Ar) at −20°C to prevent amine oxidation .

- Degradation Pathways : Susceptible to hydrolysis in aqueous acidic/basic conditions; monitor via TLC or HPLC .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cycloaddition or substitution reactions?

- Methodological Answer : The cis/trans configuration of the difluorocyclohexyl ring affects ring strain and electronic density. For example:

- Cycloadditions : Cis-configured derivatives show higher reactivity in Huisgen reactions due to enhanced orbital overlap .

- Substitution : Steric hindrance from axial fluorine atoms slows SN2 mechanisms but favors SN1 in protic solvents .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce enantioselectivity .

- Isomerization : Undetected chair-flipping in cyclohexane rings alters NMR splitting patterns (e.g., δ 2.19–2.08 ppm for equatorial vs. axial protons) .

- Validation : Cross-reference with computational models (e.g., DFT for F NMR chemical shifts) .

Q. What computational strategies predict the biological activity or pharmacokinetics of derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.